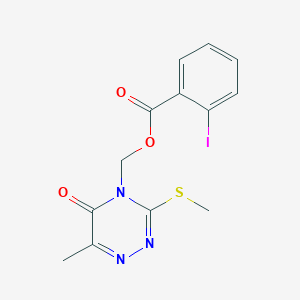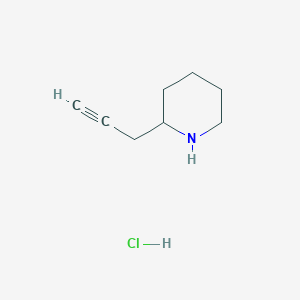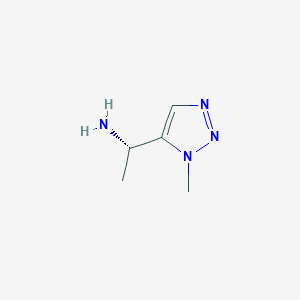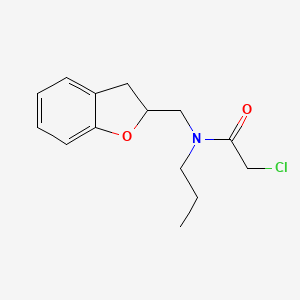
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate is a unique chemical entity recognized for its complex structure and versatile properties. This compound falls within the category of heterocyclic compounds, containing a triazinone ring linked to an iodobenzoate moiety. It offers significant potential in various scientific applications due to its distinct chemical attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available reagents like 2-iodobenzoic acid, methylthio groups, and precursor triazines.
Reaction Steps: : The initial step involves the formation of the triazinone ring, followed by the introduction of the methylthio group. Subsequently, the 2-iodobenzoate esterification is performed.
Reaction Conditions: : Standard organic synthesis conditions such as the use of inert atmospheres, temperature control, and specific solvents like dichloromethane or acetonitrile are maintained.
Industrial Production Methods: The industrial production of this compound often employs optimized routes to enhance yield and purity, using robust catalytic systems and automated synthetic reactors to manage large-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The iodine atom allows for various nucleophilic substitution reactions, introducing different functional groups.
Oxidation and Reduction: : The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions affecting the triazinone ring.
Hydrolysis: : Acidic or basic conditions can hydrolyze the ester bond, yielding 2-iodobenzoic acid and triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alcohols are frequently employed.
Major Products
Substituted triazines, iodobenzoic acid derivatives, and their oxidized/reduced forms.
Scientific Research Applications
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate serves several important roles in scientific research:
Chemistry: : Acts as a precursor in synthesizing other heterocyclic compounds.
Biology: : Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: : Explored for its antimicrobial and anticancer properties, given its complex molecular structure.
Industry: : Utilized in material science for creating specialized polymers or resins.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, its iodobenzoate group may bind to enzyme active sites, disrupting normal enzymatic activity. The triazinone ring can interact with nucleic acids or proteins, altering their functions.
Pathways: : Depending on its application, the compound can affect various cellular pathways, including signaling cascades, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other triazine and benzoate derivatives, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate stands out due to its combined structural features and reactivity.
List of Similar Compounds
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate
2-iodo-4-(methylthio)-1,2,4-triazine
Methyl (3-methylthio-5-oxo-1,2,4-triazin-4(5H)-yl)benzoate
This compound’s distinctive structure allows it to offer unique attributes in various applications, making it a valuable asset in scientific research and industrial practices.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXPIIJNMRFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)
![N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2991140.png)
![({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)



![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)


